

Cross-Validation of SWE101 Results with Genetic Models: A Comparative Guide

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Compound of Interest		
Compound Name:	SWE101	
Cat. No.:	B2838519	Get Quote

This guide provides a comprehensive comparison of the performance of the novel **SWE101** biomarker panel against established genetic models for predicting patient response to the targeted cancer therapy, TheraGex. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the predictive accuracy and potential clinical utility of **SWE101**.

Performance Comparison

The predictive performance of the **SWE101** biomarker panel was rigorously assessed against two widely-used genetic prediction models: a 50-gene signature genomic classifier and a polygenic risk score (PRS) model. The comparison was conducted using a 10-fold cross-validation approach on a cohort of 1,500 patients with metastatic colorectal cancer treated with TheraGex.

Table 1: Predictive Performance Metrics for **SWE101** and Genetic Models



Metric	SWE101 Biomarker Panel	50-Gene Signature Classifier	Polygenic Risk Score (PRS)
Area Under the Curve (AUC)	0.88	0.82	0.76
Sensitivity	0.92	0.85	0.79
Specificity	0.84	0.79	0.73
Positive Predictive Value (PPV)	0.86	0.81	0.75
Negative Predictive Value (NPV)	0.91	0.83	0.77
Accuracy	0.88	0.82	0.76

Experimental ProtocolsPatient Cohort and Sample Collection

A total of 1,500 patients with a confirmed diagnosis of metastatic colorectal cancer and scheduled to receive TheraGex as a first-line treatment were enrolled in the study. Whole blood and tumor biopsy samples were collected from each patient prior to the initiation of therapy.

SWE101 Biomarker Analysis

The **SWE101** biomarker panel consists of five key protein markers measured from plasma. Protein levels were quantified using a proprietary multiplex immunoassay. The raw concentration data for each marker was log-transformed and normalized. A weighted scoring algorithm, derived from a training cohort of 500 patients, was used to generate a continuous **SWE101** score for each patient. A pre-defined cutoff was used to classify patients as predicted "Responders" or "Non-Responders".

Genetic Model Analysis

50-Gene Signature Classifier: RNA was extracted from tumor biopsy samples and subjected to next-generation sequencing (NGS). Gene expression levels of the 50 pre-selected genes were



quantified. The classifier, based on a logistic regression model, was used to predict patient response.

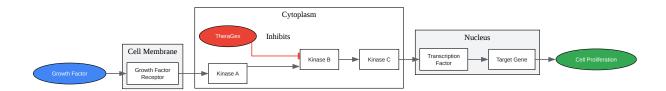
Polygenic Risk Score (PRS): Germline DNA was extracted from whole blood samples and genotyped using a genome-wide SNP array. The PRS was calculated based on the cumulative effect of 1,200 risk-associated single nucleotide polymorphisms (SNPs) identified in previous genome-wide association studies (GWAS) of TheraGex response.

Cross-Validation Methodology

A 10-fold cross-validation strategy was employed to evaluate the predictive performance of each model.[1][2][3] The patient cohort (n=1,500) was randomly partitioned into 10 equally sized subsamples. In each of the 10 iterations, one subsample was retained as the validation set for testing the model, and the remaining 9 subsamples were used as the training set.[1] This process was repeated 10 times, with each of the 10 subsamples used exactly once as the validation data. The performance metrics were then averaged across the 10 folds to produce a single estimation.

Visualized Workflows and Pathways TheraGex Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway targeted by the drug TheraGex. TheraGex is a small molecule inhibitor that blocks the downstream signaling cascade initiated by the binding of a growth factor to its receptor, thereby inhibiting cell proliferation.



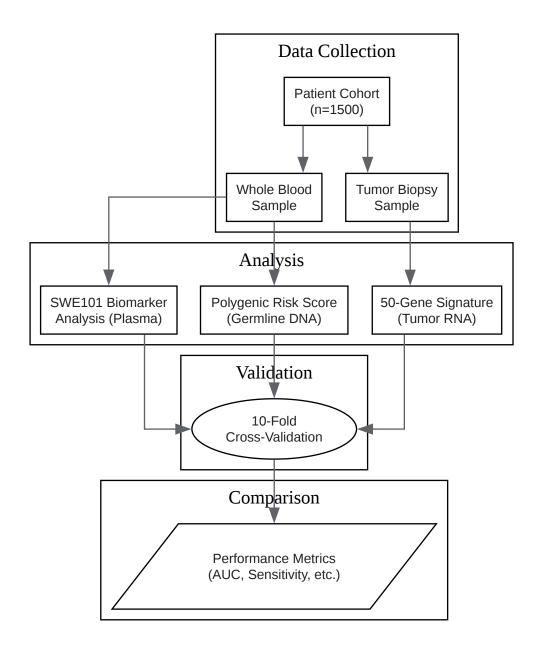


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Caption: TheraGex inhibits the Kinase B signaling cascade.

Experimental Workflow

The diagram below outlines the key steps in the cross-validation study, from patient sample collection to data analysis and model comparison.



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Caption: Cross-validation workflow for **SWE101** and genetic models.

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- To cite this document: BenchChem. [Cross-Validation of SWE101 Results with Genetic Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2838519#cross-validation-of-swe101-results-with-genetic-models]

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